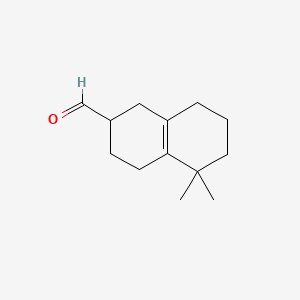
Methastyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methastyridone, also known by its IUPAC name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one, is a centrally acting stimulant. Its mode of action differs from classical agents such as d-amphetamine . This compound has been studied for its potential use in treating chronic anergic schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methastyridone can be synthesized through a multi-step process involving the formation of the oxazolidinone ring and subsequent introduction of the phenylethenyl group. The synthesis typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction, using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methastyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
Methastyridone has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of oxazolidinones and their derivatives.
Biology: Investigating its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Studying its potential use in treating psychiatric disorders such as schizophrenia.
Industry: Potential applications in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Methastyridone exerts its effects by acting as a centrally acting stimulant. Its mechanism of action involves modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine . Unlike classical stimulants such as d-amphetamine, this compound’s mode of action is distinct and may involve different molecular targets and pathways .
Comparison with Similar Compounds
Methastyridone can be compared with other centrally acting stimulants such as:
d-Amphetamine: A classical stimulant with a well-known mechanism of action involving dopamine and norepinephrine release.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder, with a mechanism involving dopamine and norepinephrine reuptake inhibition.
Uniqueness of this compound: this compound’s unique mode of action and its potential therapeutic applications in treating psychiatric disorders set it apart from other stimulants. Its distinct chemical structure and reactivity also make it an interesting compound for further research and development.
Properties
CAS No. |
721-19-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-13(2)14-12(15)11(16-13)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,14,15)/b9-8+ |
InChI Key |
VEZXEOWXHFHYHC-CMDGGOBGSA-N |
Isomeric SMILES |
CC1(NC(=O)C(O1)/C=C/C2=CC=CC=C2)C |
SMILES |
CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)


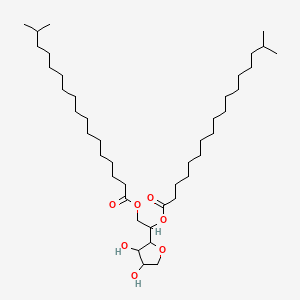
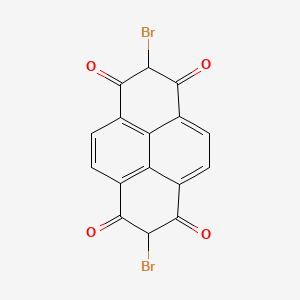
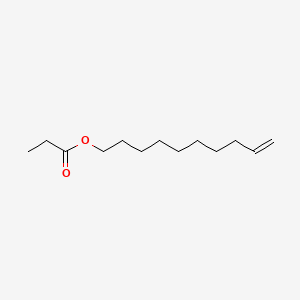
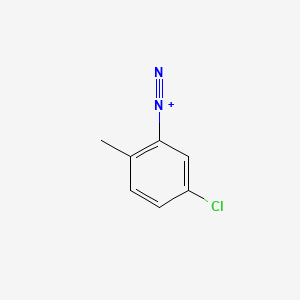
![1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-](/img/structure/B1617000.png)
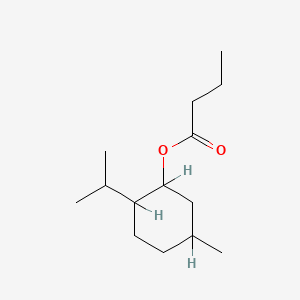
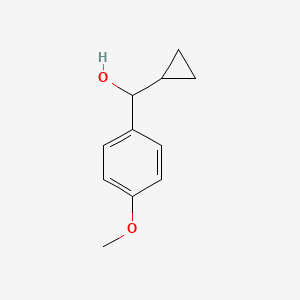
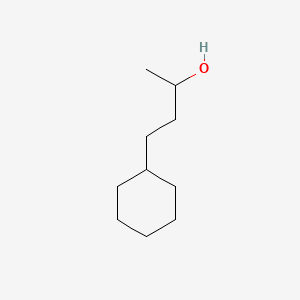
![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)
